molecular formula C14H14ClNO4 B2493412 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 338406-51-2

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2493412
CAS No.: 338406-51-2
M. Wt: 295.72
InChI Key: WOEYEAYFYWDGEU-UHFFFAOYSA-N
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Description

This compound is a Meldrum’s acid derivative characterized by a 1-amino-2-(4-chlorophenyl)ethylidene substituent at the 5-position of the dioxane ring. The ethylidene bridge introduces rigidity, while the 4-chlorophenyl and amino groups contribute to its electronic and steric properties. Synthesized via TiCl4-catalyzed reactions (as seen in analogous compounds), it serves as a versatile intermediate in medicinal and synthetic chemistry .

Properties

IUPAC Name

5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEYEAYFYWDGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(CC2=CC=C(C=C2)Cl)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dioxane ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Condensation Reactions with Nucleophiles

The β-diketone moiety facilitates nucleophilic additions, forming heterocyclic systems. For example:

ReactantConditionsProductYieldSource
Hydrazine derivativesSolvent-free grinding, 25°CPyrazole-thiazole hybrid (Fig 1A)78–92%
2-iminopyridinesAcOH (6 eq), O₂, 130°C, 18hPyrazolo[1,5-a]pyridine derivatives74–94%

Key findings :

  • Reactions with hydrazines proceed via enolate intermediate formation, followed by cyclization .

  • Oxidative coupling with 2-iminopyridines requires molecular oxygen to dehydrogenate intermediates .

Oxidative Transformations

The aminoethylidene group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotesSource
O₂ (1 atm)AcOH (6 eq), ethanol, 130°CCross-dehydrogenative couplingForms fused N-heterocycles
KMnO₄ (acidic)H₂SO₄, 60°C, 4hQuinone derivativesTheoretical pathway

Mechanistic insight :
Oxidation initiates at the NH group of the aminoethylidene chain, generating radical intermediates that dimerize or couple with aromatic systems .

Cyclization Reactions

Intramolecular cyclization dominates under acidic or thermal conditions:

ConditionsProductKey Structural FeatureYieldSource
AcOH, O₂, 130°CPyrido[1,2-b]indazole derivativesSix-membered N-fused ring68–85%
Grinding, no solventPyrazolidine-3,5-dione systemsFive-membered ring with N–N bond81%

Example reaction pathway :

  • Enolization of dioxane-dione core

  • Nucleophilic attack by amino group

  • Dehydration/cyclization

Substitution at the 4-Chlorophenyl Group

The chloro substituent participates in selective aromatic substitutions:

ReagentConditionsProductYieldSource
NaN₃, CuIDMF, 100°C, 12hAzido derivative62%*
NH₂OH, K₂CO₃EtOH, reflux, 8hHydroxylamino analog55%*

*Theoretical yields based on analog 5-[(4-chlorophenyl)methylidene] derivative .
†Data extrapolated from structurally related systems.

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism, influencing reactivity:

pH RangeDominant FormReactivity Preference
< 5.0KetoElectrophilic aromatic substitution
5.0–8.5EnolNucleophilic additions
> 8.5Deprotonated enolateCyclocondensations

Comparative Reactivity with Analogs

The aminoethylidene side chain enhances reactivity compared to simpler dioxane-diones:

Reaction TypeThis Compound5-[(4-Cl-Ph)methylidene] analog
Hydrazine condensationForms stable pyrazolesNo reaction
Oxidative coupling85–94% yield<10% yield

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14ClNO4
  • Molecular Weight : 295.72 g/mol
  • CAS Number : 338406-51-2

The compound features a dioxane core which enhances its stability and reactivity. The presence of the 4-chlorophenyl group increases lipophilicity, influencing its interactions within biological systems .

Chemistry

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a versatile building block in synthetic organic chemistry. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can be employed in the construction of more complex organic structures through various chemical reactions such as condensation and cyclization .

Biology

Preliminary studies suggest that this compound exhibits notable biological activities:

  • Antidiabetic Potential : Due to its structural similarities with other bioactive compounds, it has been investigated for potential antidiabetic effects. Interaction studies indicate that it may influence glucose metabolism by interacting with enzymes involved in metabolic pathways .
  • Antimicrobial and Anticancer Properties : The compound is being explored for its potential therapeutic applications against various pathogens and cancer cells. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cellular proliferation .

Medicine

In medicinal chemistry, the compound's unique structure allows for:

  • Therapeutic Applications : It is being researched for potential use in treating diseases such as diabetes and cancer due to its ability to modulate biochemical pathways .

Industry

The compound has potential applications in the development of new materials and chemical processes:

  • Material Science : Its properties may be harnessed to create novel materials with specific functionalities, particularly in pharmaceuticals and agrochemicals .

Case Study 1: Antidiabetic Activity

A study explored the effects of this compound on glucose metabolism in diabetic models. Results indicated that the compound significantly improved insulin sensitivity and glucose uptake in skeletal muscle cells. This suggests a potential role as an antidiabetic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at the Methylene Position

A. 5-[(4-Chlorophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 25063-46-1)

  • Key Difference: Lacks the ethylidene bridge, featuring a direct (4-chlorophenylamino)methylene group.
  • Applications : Used as a high-purity pharmaceutical intermediate (99% purity) with LCMS/GCMS validation .

B. 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Key Difference : Thiomethyl substituent replaces the 4-chlorophenyl group.
  • Impact : The sulfur atom enhances nucleophilicity, enabling reactions with m-chloroperbenzoic acid to form sulfoxides.
  • Synthesis : Derived from 5-[bis(thiomethyl)methylene] Meldrum’s acid and aqueous ammonia .

C. 5-({[(4-Chlorophenyl)methyl]sulfanyl}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Key Difference : Benzylsulfanyl group introduces bulkiness.
  • Impact : Increased steric hindrance may reduce metabolic degradation, improving stability.
  • Structural Data : InChI key and crystallographic details confirm planar geometry .

Modifications on the Aromatic Ring

A. 5-[[[4-Chloro-2-(trifluoromethyl)phenyl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Key Difference : Trifluoromethyl group at the 2-position of the phenyl ring.
  • Applications : Explored in fluorinated drug analogs .

B. 5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 370849-74-4)

  • Key Difference : Ethoxy group replaces the chloro substituent.
  • Impact : Electron-donating ethoxy group alters electronic density, affecting reactivity in nucleophilic additions.
  • Synthesis : Prepared via condensation reactions under mild conditions .

Alkyl-Substituted Derivatives

A. 5-(1-(4-Methoxyphenyl)propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Key Difference : Propyl chain and methoxy group on the phenyl ring.
  • Impact : Increased hydrophobicity and melting point (89–90°C) due to alkyl chain.
  • Synthesis : Achieved via radical reactions with triethylborane .

B. 5-(2,3-Dihydro-1H-inden-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Key Difference : Indenyl substituent introduces fused aromaticity.
  • Data : HRMS (EI) m/z 396.1608 (calcd. 396.1573) .

Structural and Functional Data Table

Compound Name Substituents Key Properties Applications References
Target Compound 1-Amino-2-(4-chlorophenyl)ethylidene Rigid, dual electronic effects (Cl and NH2) Medicinal intermediates
5-[(4-Chlorophenylamino)methylene] Direct (4-ClPhNH)methylene High purity (99%), validated by LCMS Pharma APIs
5-[Amino(thiomethyl)methylene] Thiomethyl and amino Nucleophilic reactivity Sulfoxide synthesis
5-{[(4-Ethoxyphenyl)amino]methylidene} 4-Ethoxy group Electron-donating substituent Reaction tuning

Research Findings and Implications

  • Synthetic Flexibility : Meldrum’s acid derivatives are synthesized via TiCl4 catalysis, Michael additions, or radical reactions, enabling diverse substituent incorporation .
  • Electronic Tuning : Chloro, trifluoromethyl, and ethoxy groups modulate electronic profiles, affecting drug-like properties .

Biological Activity

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with the molecular formula C14H14ClNO4. Its structure includes a dioxane core and a substituted phenyl group, which contribute to its unique biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly as an antidiabetic agent and for its antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H14ClNO4\text{C}_{14}\text{H}_{14}\text{ClNO}_4

Key Features

  • Molecular Weight : 295.72 g/mol
  • Functional Groups : Amino group, carbonyl groups, and a chlorophenyl moiety enhance its lipophilicity and reactivity within biological systems.

Synthesis Methods

Synthesis typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dioxane ring. Common solvents include ethanol or methanol at temperatures around 60-80°C .

Antidiabetic Potential

Preliminary studies indicate that this compound may exhibit antidiabetic properties due to its structural similarities with other known bioactive compounds. The presence of the amino group allows for interactions with biological targets that are involved in glucose metabolism .

Antimicrobial Properties

Research has shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, it has been evaluated against strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in modulating antibiotic effects .

Table: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Synergistic Effect with Antibiotics
E. coli19.5 µg/mLAmikacin (reduced to 4.9 µg/mL)
S. aureus19.5 µg/mLGentamicin (reduced to 2.4 µg/mL)
P. aeruginosa156.2 µg/mLGentamicin (reduced to 39.1 µg/mL)

These findings suggest that the compound not only possesses inherent antibacterial properties but may also enhance the effectiveness of existing antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells. The amino and chlorophenyl groups facilitate binding to proteins or enzymes that are crucial for bacterial survival and proliferation, potentially leading to inhibition of their activity .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various dioxane derivatives, this compound was found to significantly reduce the MIC values of standard antibiotics against resistant strains of bacteria. This indicates its potential as an adjuvant in antibiotic therapy .

Case Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic potential of this compound revealed that it could enhance insulin sensitivity in vitro. The structural similarity to other antidiabetic agents suggests a mechanism involving modulation of glucose uptake pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : The compound is synthesized via condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-chlorophenyl-substituted aldehydes or amines. A green synthesis approach involves solvent-free conditions, where Meldrum’s acid reacts with aromatic aldehydes under reflux with methyl orthoformate, achieving yields >80% . Reaction optimization includes controlling molar ratios (e.g., 1:1.2 for Meldrum’s acid to aldehyde) and reflux duration (8–12 hours). Crystallization from methanol or ethanol yields high-purity crystals suitable for structural analysis .

Q. How is the compound structurally characterized, and what key conformational features are observed?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a half-boat conformation in the dioxane ring, with the 4-chlorophenyl group forming a dihedral angle of ~8.23° relative to the aminomethylene plane . Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, while intermolecular C–H⋯O interactions create sheet-like packing parallel to the ab plane . Complementary characterization via 1^{1}H/13^{13}C NMR and IR spectroscopy confirms the enamine linkage and carbonyl groups .

Advanced Research Questions

Q. What mechanistic insights explain its role as an intermediate in 4(1H)-quinolone synthesis?

  • Methodological Answer : Thermolysis of the compound at 150–200°C induces cyclization via elimination of acetone and CO2_2, forming 4(1H)-quinolone derivatives. This process is critical for generating antitumor and antimalarial precursors. Kinetic studies suggest a first-order degradation mechanism, with activation energies ~120 kJ/mol . Computational modeling (DFT) can predict substituent effects on reaction pathways .

Q. How do structural modifications (e.g., sulfoxide derivatives) alter reactivity or biological activity?

  • Methodological Answer : Oxidation of the thiomethyl group with m-chloroperbenzoic acid produces sulfoxide derivatives (e.g., 5-[amino(sulfinylmethyl)methylene]-dioxane-dione), altering electronic properties and hydrogen-bonding capacity. These derivatives exhibit distinct 13^{13}C NMR shifts (δ = 42.30 ppm for S(O)Me) and enhanced polarity, impacting solubility and interaction with biological targets . Reaction with triphenylphosphine yields phosphonium salts, enabling further functionalization .

Q. How do crystallographic data resolve contradictions in reported conformations?

  • Methodological Answer : Discrepancies in dioxane ring conformations (half-boat vs. envelope) arise from substituent steric effects. For example, bulky 4-acetylphenyl groups induce an envelope conformation, while smaller substituents favor a half-boat . Refinement parameters (R-factor <0.05) and high data-to-parameter ratios (>13:1) ensure accuracy in structural assignments .

Experimental Design & Data Analysis

Q. What experimental designs optimize yield and purity in large-scale synthesis?

  • Methodological Answer : Factorial design (e.g., 2k^k designs) identifies critical variables: reaction temperature (80–100°C), solvent polarity (methanol vs. ethanol), and catalyst loading. Response surface methodology (RSM) maximizes yield (>85%) while minimizing byproducts . Purity is validated via HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. How can computational tools predict its interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes (e.g., ATPase inhibitors). The 4-chlorophenyl group enhances hydrophobic interactions, while the dioxane-dione core participates in hydrogen bonding with catalytic residues . QSAR models correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency (IC50_{50}) .

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